molecular formula C15H12BrNO2 B2571006 7-bromo-4-phenyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1326871-43-5

7-bromo-4-phenyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Cat. No. B2571006
CAS RN: 1326871-43-5
M. Wt: 318.17
InChI Key: ASKYTOXOCYIIPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-bromo-4-phenyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. This compound belongs to the class of benzoxazepines and has been found to possess various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 7-bromo-4-phenyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is not fully understood. However, it has been proposed that this compound may exert its effects through the inhibition of certain enzymes and signaling pathways involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
Studies have shown that 7-bromo-4-phenyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been found to reduce inflammation and oxidative stress. In addition, it has been shown to have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using 7-bromo-4-phenyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one in lab experiments is its potential for use in the development of new drugs for the treatment of cancer and neurodegenerative diseases. However, one limitation is that the exact mechanism of action of this compound is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research on 7-bromo-4-phenyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one. One direction is to further investigate its mechanism of action and identify specific targets for its therapeutic effects. Another direction is to study its potential use in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, more research is needed to determine the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of 7-bromo-4-phenyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves the reaction of 4-phenyl-2-amino-4,5-dihydro-1,3-oxazoles with bromine in the presence of acetic acid. This reaction results in the formation of 7-bromo-4-phenyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one as the final product.

Scientific Research Applications

7-bromo-4-phenyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has been found to have potential applications in the field of medicine. It has been studied for its anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been found to possess neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.

properties

IUPAC Name

7-bromo-4-phenyl-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO2/c16-12-6-7-14-11(8-12)9-17(15(18)10-19-14)13-4-2-1-3-5-13/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASKYTOXOCYIIPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Br)OCC(=O)N1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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